molecular formula C13H11F3N2O B2477734 3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile CAS No. 96232-39-2

3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile

Cat. No.: B2477734
CAS No.: 96232-39-2
M. Wt: 268.239
InChI Key: ACZKAQKOMNTKPR-NTMALXAHSA-N
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Description

3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile is an organic compound characterized by the presence of a trifluoromethyl group, a dimethylamino group, and an acrylonitrile moiety

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, while the dimethylamino group may affect its solubility and overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c1-18(2)8-10(7-17)12(19)9-4-3-5-11(6-9)13(14,15)16/h3-6,8H,1-2H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZKAQKOMNTKPR-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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